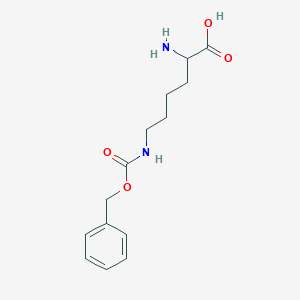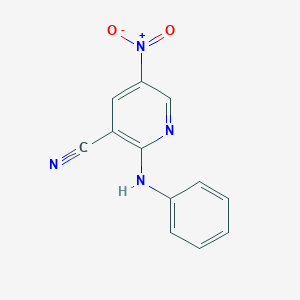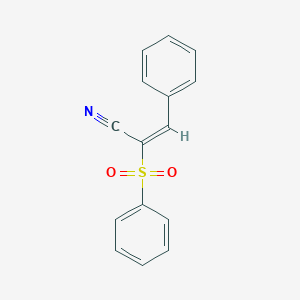
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group and a phenyl group attached to a prop-2-enenitrile backbone
Applications De Recherche Scientifique
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study and use of “(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of benzenesulfonyl hydrazide as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of a phenyl group.
Benzenesulfonyl chloride: Lacks the nitrile and phenylpropene components.
4-toluene sulfonyl chloride: Contains a toluene group instead of a phenyl group.
Uniqueness
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile is unique due to the combination of its benzenesulfonyl and phenylpropene groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c16-12-15(11-13-7-3-1-4-8-13)19(17,18)14-9-5-2-6-10-14/h1-11H/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMQMOILXJIET-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-1-(5-{4-[(4-nitrophenyl)diazenyl]anilino}-5-oxopentyl)pyridinium](/img/structure/B371185.png)
![2-{Ethyl[(4,5,6,7-tetrafluoro-1-benzothien-3-yl)methyl]amino}ethanol](/img/structure/B371187.png)
![3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-en-5-yl(phenyl)methanone](/img/structure/B371189.png)

![3-{[(4-Methylphenyl)sulfonyl]oxy}-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)-2-phenylpropyl 4-methylbenzenesulfonate](/img/structure/B371191.png)
![2-[(4-ethoxybenzylidene)amino]-9H-fluoren-9-one](/img/structure/B371195.png)
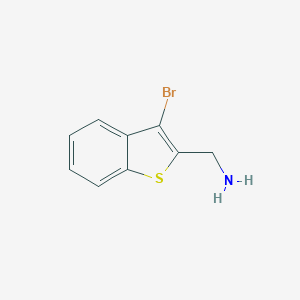
![ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate](/img/structure/B371198.png)
![4-[4-(Methyloctadecylamino)styryl]-1-methylpyridinium](/img/structure/B371200.png)
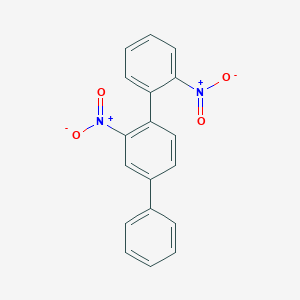
![1-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]-4-pentylcyclohexanol](/img/structure/B371205.png)
